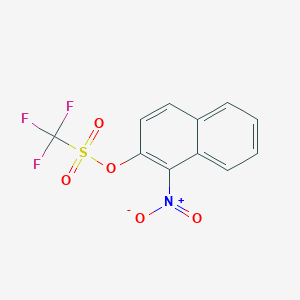

1-Nitronaphthalen-2-yl triflate

Description

1-Nitronaphthalen-2-yl triflate (systematic name: 1-nitro-2-naphthyl trifluoromethanesulfonate) is a nitro-substituted naphthalene derivative functionalized with a triflate (trifluoromethanesulfonyloxy) group at the 2-position. The triflate group is a highly reactive leaving group, making this compound valuable in organic synthesis, particularly in nucleophilic aromatic substitution and cross-coupling reactions . The nitro group at the 1-position exerts a strong electron-withdrawing effect, enhancing the electrophilicity of the adjacent triflate moiety.

Propriétés

IUPAC Name |

(1-nitronaphthalen-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO5S/c12-11(13,14)21(18,19)20-9-6-5-7-3-1-2-4-8(7)10(9)15(16)17/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJCKXHADXAXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301207393 | |

| Record name | 1-Nitro-2-naphthalenyl 1,1,1-trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132993-24-9 | |

| Record name | 1-Nitro-2-naphthalenyl 1,1,1-trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132993-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitro-2-naphthalenyl 1,1,1-trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The nitration of naphthalene is typically carried out using a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid, resulting in the formation of 1-nitronaphthalene . The triflate group is then introduced using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods: Industrial production of 1-nitronaphthalen-2-yl triflate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Nitronaphthalen-2-yl triflate undergoes various types of chemical reactions, including:

Substitution Reactions: The triflate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or chemical reducing agents like sodium borohydride (NaBH4).

Major Products Formed:

Substitution Reactions: Products include substituted naphthalenes where the triflate group is replaced by the nucleophile.

Reduction Reactions: The major product is 1-amino-2-naphthyl triflate.

Applications De Recherche Scientifique

1-Nitronaphthalen-2-yl triflate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-nitronaphthalen-2-yl triflate involves its reactivity as an electrophile due to the presence of the triflate group. The triflate group is a strong electron-withdrawing group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various substitution reactions where the triflate group is replaced by a nucleophile . The nitro group also plays a role in the compound’s reactivity, particularly in reduction reactions where it can be converted to an amino group .

Comparaison Avec Des Composés Similaires

Substituent Effects and Reactivity

The following table compares 1-nitronaphthalen-2-yl triflate with two closely related sulfonate esters:

*Inferred from structural analogs; exact data unavailable in provided evidence.

Key Observations :

- Electron-Withdrawing Effects: The nitro group in this compound enhances electrophilicity compared to non-fluorinated analogs like 1-(2-amino-6-nitrophenyl)ethanone, which lacks a leaving group .

- Steric and Electronic Differences: Naphthalen-2-yl nonaflate () features a bulkier nonafluorobutane sulfonate group, reducing its reactivity in substitution reactions compared to the triflate derivative .

- Synthetic Utility: Triflates are preferred in catalysis-driven reactions (e.g., FeTPPCl-mediated processes, as seen in ), whereas nonaflates may require harsher conditions due to steric hindrance .

Analytical and Spectroscopic Data

Spectral characterization methods for sulfonate esters typically include NMR, IR, and mass spectrometry:

- 1H NMR: For this compound, the nitro group deshields adjacent protons, producing distinct aromatic signals. In contrast, naphthalen-2-yl nonaflate shows split signals due to coupling with fluorine atoms .

- 19F NMR: Triflates exhibit a single peak near -78 ppm (CF₃ group), while nonaflates display multiple peaks from the nine fluorine atoms .

- Mass Spectrometry: Triflates fragment via loss of the CF₃SO₃⁻ group (e.g., m/z 125.1 in ), whereas nonaflates generate complex fragmentation patterns due to their fluorinated chains .

Activité Biologique

Overview

1-Nitronaphthalen-2-yl triflate (CAS No. 132993-24-9) is a nitroaromatic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and environmental science.

Synthesis

This compound can be synthesized through several methods, typically involving the nitration of naphthalene derivatives followed by triflation. The general synthetic route includes:

- Nitration : Naphthalene is treated with a nitrating agent (e.g., nitric acid and sulfuric acid) to introduce a nitro group.

- Triflation : The resulting nitronaphthalene is then reacted with triflic anhydride in the presence of a base such as pyridine to form the triflate ester.

Biological Activity

This compound exhibits various biological activities, primarily attributed to its nitro group, which can undergo reduction in biological systems. The following sections detail its mechanisms of action and specific biological effects.

- Enzymatic Reduction : Nitro groups can be reduced to amines by microbial enzymes, impacting cellular processes and potentially leading to cytotoxic effects against cancer cells .

- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity and influencing signaling pathways.

Anticancer Activity

Research indicates that nitroaromatic compounds, including this compound, show promise as anticancer agents. For instance:

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

- Mechanistic Insights : The compound's ability to form reactive intermediates upon reduction may contribute to its anticancer properties by targeting cellular macromolecules such as DNA.

Case Studies

- Antitumor Efficacy : A study investigating the effects of nitroaromatic compounds on breast cancer cells found that this compound had an IC50 value indicating moderate cytotoxicity. The formulation of this compound into nanoparticles enhanced its bioavailability and therapeutic efficacy .

- Microbial Transformation : Research on the microbial degradation of nitroaromatic compounds revealed that certain bacteria could effectively reduce this compound, suggesting potential applications in bioremediation.

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate cytotoxicity | 21.8 | Enzymatic reduction, receptor binding |

| 4-Nitrotoluene | High cytotoxicity | 15.0 | DNA alkylation |

| 2,4-Dinitrotoluene | Significant mutagenicity | 10.5 | Reactive oxygen species generation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.